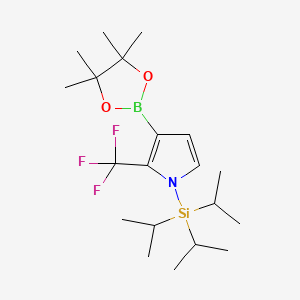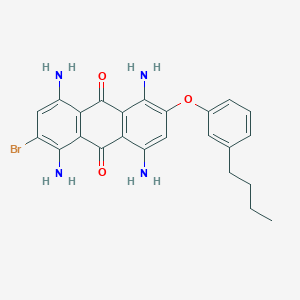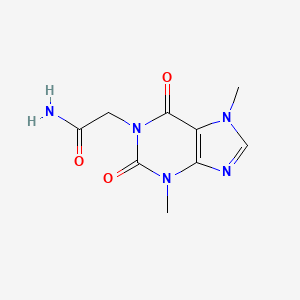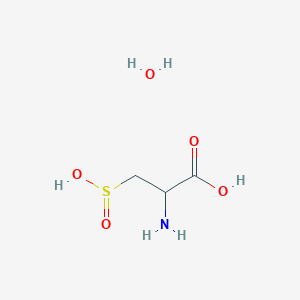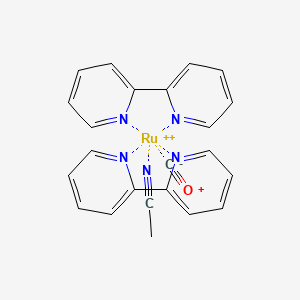
(Acetonitrile)(2,2'-bipyridine-N,N')carbonylruthenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Acetonitrile)(2,2’-bipyridine-N,N’)carbonylruthenium is a coordination compound that features a ruthenium center coordinated to acetonitrile, 2,2’-bipyridine, and a carbonyl group. This compound is part of a broader class of ruthenium polypyridyl complexes, which are known for their rich electrochemical and photophysical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Acetonitrile)(2,2’-bipyridine-N,N’)carbonylruthenium typically involves the reaction of a ruthenium precursor with 2,2’-bipyridine and acetonitrile under controlled conditions. One common method involves the use of [Ru(bpy)2Cl2]·2H2O (where bpy = 2,2’-bipyridine) as the ruthenium source. The reaction is carried out in an acetonitrile solvent, and the mixture is heated to facilitate the coordination of the ligands to the ruthenium center .
Industrial Production Methods
Industrial production methods for such complexes often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization and chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
(Acetonitrile)(2,2’-bipyridine-N,N’)carbonylruthenium undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents like acetonitrile or dichloromethane under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of new ruthenium complexes with different ligands .
科学的研究の応用
(Acetonitrile)(2,2’-bipyridine-N,N’)carbonylruthenium has a wide range of scientific research applications:
作用機序
The mechanism of action of (Acetonitrile)(2,2’-bipyridine-N,N’)carbonylruthenium involves its ability to undergo photoinduced electron transfer reactions. Upon light absorption, the compound can enter an excited state, which facilitates the transfer of electrons to or from other molecules. This property is particularly useful in applications like photodynamic therapy and solar energy conversion .
類似化合物との比較
Similar Compounds
Tris(2,2’-bipyridyl)ruthenium(II): Known for its use in electrochemiluminescence and as a photosensitizer in solar cells.
Bis(2-phenylpyridine-C,N’)bis(acetonitrile)iridium(III): Used in similar applications but with iridium as the central metal.
Diammine(2,2’-bipyridine)bis(thiocyanato)cobalt(III): Another coordination complex with cobalt, used in various catalytic processes.
Uniqueness
(Acetonitrile)(2,2’-bipyridine-N,N’)carbonylruthenium is unique due to its combination of ligands, which provide a balance of stability and reactivity. The presence of acetonitrile and 2,2’-bipyridine allows for versatile coordination chemistry, while the carbonyl group enhances its electronic properties, making it suitable for a wide range of applications .
特性
分子式 |
C23H19N5ORu+2 |
|---|---|
分子量 |
482.5 g/mol |
IUPAC名 |
acetonitrile;carbon monoxide;2-pyridin-2-ylpyridine;ruthenium(2+) |
InChI |
InChI=1S/2C10H8N2.C2H3N.CO.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-2-3;1-2;/h2*1-8H;1H3;;/q;;;;+2 |
InChIキー |
MSOBFZFCSYJRRT-UHFFFAOYSA-N |
正規SMILES |
CC#N.[C-]#[O+].C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




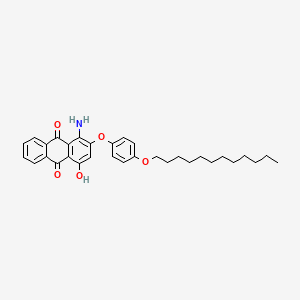
![8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13144659.png)
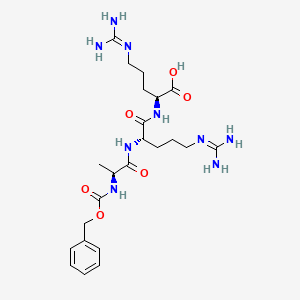

![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)

